REACTION_CXSMILES
|
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([Mg]Br)[CH:11]=[CH:12][CH:13]=1>C1COCC1.[Cu]I>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:2][CH:3]([OH:1])[CH2:4][CH3:5])[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
3-methoxyphenylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)[Mg]Br
|
Name
|
CuI
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
31.2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×70 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 1 N NaOH, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over SiO2 with hexanes:EtOAc (4:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |